molecular formula C12H16BrNO2S B13776933 Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide CAS No. 63815-99-6

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide

Cat. No.: B13776933
CAS No.: 63815-99-6
M. Wt: 318.23 g/mol
InChI Key: OCVYRSMBENZCER-UHFFFAOYSA-M
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Description

3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide is a synthetic organic compound belonging to the benzothiazolium family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with hydroxyethyl, methoxy, and dimethyl groups, along with a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide typically involves the reaction of 2-methylbenzothiazole with 2-bromoethanol and ethoxyethanol. The reaction is carried out by heating the mixture for a specified duration, usually around 2 hours. The resulting product is then filtered and air-dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, reaction time, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the benzothiazole ring or other substituents.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the bromide ion can produce various benzothiazolium derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxy groups can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-6-methoxy-2,5-dimethylbenzothiazolium bromide is unique due to its specific substitution pattern on the benzothiazole ring. The presence of both hydroxyethyl and methoxy groups, along with the dimethyl substitution, provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

63815-99-6

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide

InChI

InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

OCVYRSMBENZCER-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-]

Origin of Product

United States

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